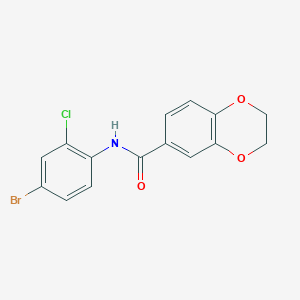
1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-(Tetrahydro-2-furanylcarbonyl)-4-(2-thienylsulfonyl)piperazine, commonly known as THF-TS, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has a unique chemical structure, making it a promising candidate for various research studies.
Mecanismo De Acción
THF-TS acts as a potent blocker of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, THF-TS can reduce the excitability of neurons and decrease the transmission of pain signals. THF-TS has also been shown to modulate the activity of other ion channels, including calcium and potassium channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
THF-TS has been shown to have a range of biochemical and physiological effects, including reducing the excitability of neurons, decreasing the transmission of pain signals, and modulating the activity of ion channels. THF-TS has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of THF-TS is its unique chemical structure, which makes it a promising candidate for various research studies. THF-TS is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of THF-TS is its potency, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on THF-TS. One area of interest is the development of more potent and selective analogs of THF-TS, which may have improved therapeutic benefits for various neurological disorders. Another area of interest is the study of the long-term effects of THF-TS on neuronal function and plasticity, as well as its potential use in combination with other therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of THF-TS and its potential applications in various research fields.
Aplicaciones Científicas De Investigación
THF-TS has been used in various scientific research studies due to its unique chemical structure and potential applications. One of the primary applications of THF-TS is in the field of neuroscience, where it has been used as a tool to study the function and regulation of ion channels. THF-TS has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy and chronic pain.
Propiedades
IUPAC Name |
oxolan-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(11-3-1-9-19-11)14-5-7-15(8-6-14)21(17,18)12-4-2-10-20-12/h2,4,10-11H,1,3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCLYSMALZZYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)


![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)


![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)

![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)